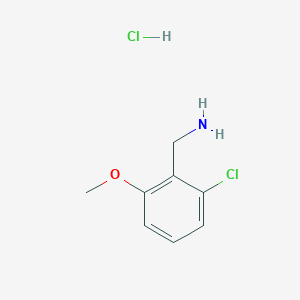
tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate
Übersicht
Beschreibung
Tert-butyl carbamate is a compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . The scaffold moiety of similar compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .
Synthesis Analysis
While specific synthesis information for “tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate” is not available, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Wissenschaftliche Forschungsanwendungen
Interplay of Hydrogen Bonds in Carbamate Derivatives
Research on carbamate derivatives, including tert-butyl carbamates, has revealed their significance in crystallography. A study by Das, Chattopadhyay, Hazra, Sureshbabu, and Mukherjee (2016) demonstrated how molecules like tert-butyl carbamates are linked through hydrogen bonds, forming three-dimensional architectures. This is crucial in understanding the molecular environments and interactions in asymmetric units (Das et al., 2016).
Synthesis of Protected Guanidines
Tert-butyl carbamates have been used in the synthesis of bis(carbamate)-protected guanidines from primary and secondary amines. A study by Yong, Kowalski, Thoen, and Lipton (1999) discussed the development of a new reagent that facilitates this synthesis. This reagent, derived from 1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]car☐amidine, is more electrophilic and reactive (Yong et al., 1999).
Antitumor Agents Synthesis
The tert-butyl group in pyrazoles has been used in synthesizing novel benzimidazoles as potential antitumor agents. Abonía, Cortés, Insuasty, Quiroga, Nogueras, and Cobo (2011) explored this approach, yielding compounds that exhibited significant activity against various cancer cell lines (Abonía et al., 2011).
Crystal Structures and Hydrogen-Bonding Patterns
Research by López, Jaramillo, Abonía, Cobo, and Glidewell (2010) on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides showed the importance of tert-butyl groups in forming hydrogen-bonded supramolecular structures. These structures are crucial in understanding the molecular arrangement in crystallography (López et al., 2010).
Synthesis of Biologically Active Compounds
Zhao, Guo, Lan, and Xu (2017) highlighted the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in producing biologically active compounds like omisertinib (AZD9291). This study emphasizes the role of tert-butyl carbamates in pharmaceutical synthesis (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methyl-5-nitropyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)10-6-5-7(13(15)16)11-12(6)4/h5H,1-4H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRAUZBMAOXPMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



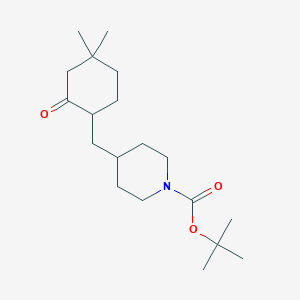
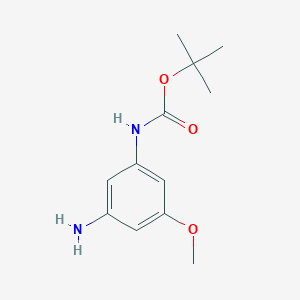

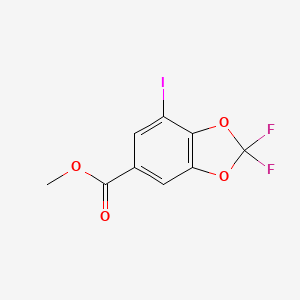
![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)

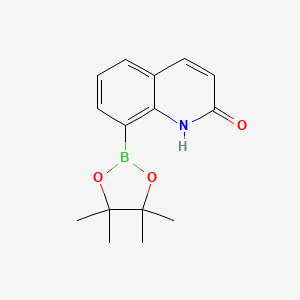
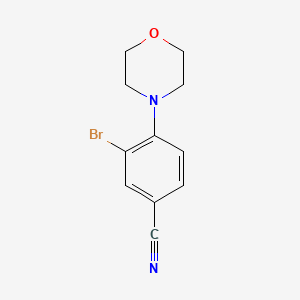

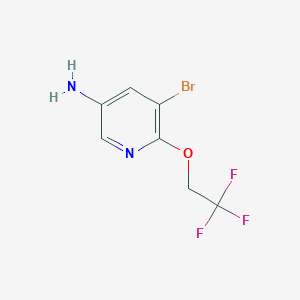
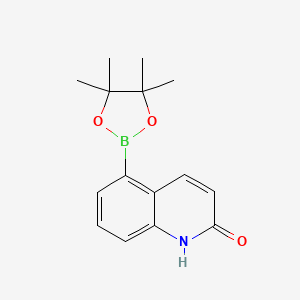
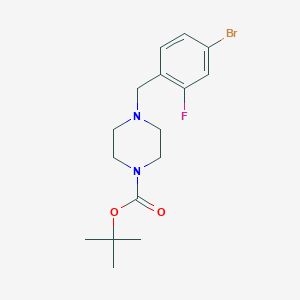
![Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate](/img/structure/B1403064.png)
